Cerium (IV) isopropoxide
Description
Significance and Research Context of Cerium in Advanced Chemical Systems
Cerium, the most abundant of the rare earth metals, is a crucial element in various industrial applications due to its unique chemical and catalytic properties. stanfordmaterials.comsfa-oxford.com A key characteristic of cerium is its ability to readily switch between the +3 and +4 oxidation states. stanfordmaterials.comatamanchemicals.com This redox capability is fundamental to its role in catalysis, particularly in applications like automotive catalytic converters where it aids in the reduction of harmful emissions. stanfordmaterials.comsfa-oxford.com
Ceria (cerium dioxide, CeO₂) is a vital component in three-way catalytic converters, facilitating the conversion of nitrogen oxides, carbon monoxide, and unburnt hydrocarbons into less harmful substances. atamanchemicals.comsrce.hr The efficiency of ceria-based materials in these applications is linked to their high oxygen storage and release capacity. srce.hr Beyond automotive catalysts, cerium compounds are integral to glass polishing, ceramics, and as oxidizing agents in chemical analysis. stanfordmaterials.comsfa-oxford.com Current research is also exploring the potential of cerium-based materials in sustainable technologies such as fuel cells, hydrogen storage, and for the decontamination of wastewater. stanfordmaterials.comatamanchemicals.comumich.edu
Role of Alkoxides in Precursor Chemistry for Lanthanide Compounds
Metal alkoxides, which are compounds containing a metal atom bonded to an alkoxy group (-OR), are highly valuable as molecular precursors for the synthesis of metal oxides. academie-sciences.fr Lanthanide alkoxides, including those of cerium, are particularly important for creating advanced materials. academie-sciences.frosti.gov Their utility lies in their solubility in organic solvents and their ability to be converted into high-purity oxide materials at relatively low temperatures through processes like sol-gel synthesis. academie-sciences.fruaeu.ac.ae
The synthesis of lanthanide alkoxides can be achieved through several routes, including the reaction of the lanthanide metal with an alcohol or the reaction of an anhydrous lanthanide chloride with an alkali metal alkoxide. osti.gov These precursors offer a pathway to developing complex materials such as doped polymers and both organic-inorganic hybrid materials and multimetallic oxides with a high degree of homogeneity. academie-sciences.fr The reactivity of the metal-oxygen-carbon bond in alkoxides allows for controlled hydrolysis and condensation reactions, which are central to forming nanostructured materials with specific properties. academie-sciences.fruaeu.ac.ae For instance, lanthanide isopropoxides are known to form more complex structures due to the high coordination numbers favored by the lanthanide ions. academie-sciences.fr
Overview of Current Research Landscape on Cerium (IV) Isopropoxide
The current research on this compound is focused on its application as a precursor for the synthesis of cerium-based nanomaterials and its role in catalysis. dataintelo.compmarketresearch.com Scientists are investigating its use in creating ceria (CeO₂) nanoparticles with controlled size and morphology for various applications. thermofisher.inthermofisher.com One significant area of research is the use of this compound in sol-gel processes to produce thermally stable ceria aggregates. uaeu.ac.aeresearchgate.net These materials are important for catalytic applications where high surface area and thermal stability are crucial. uaeu.ac.ae
In catalysis, this compound is utilized to catalyze specific organic reactions, such as diastereoselective pinacol (B44631) couplings. thermofisher.inthermofisher.com It is also being explored for the creation of novel catalysts. For example, it has been used to incorporate isolated cerium (IV) atoms into the framework of zeolites, creating new catalytic materials for reactions like the ring-opening hydration of epoxides. cjcatal.com The compound's versatility makes it a valuable tool in both academic and industrial research for developing advanced materials and more efficient chemical processes. dataintelo.com
Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 63007-83-0 | echemi.comchemical-suppliers.euvwr.com |
| Molecular Formula | C₁₂H₂₈CeO₄ | echemi.comchembk.comvwr.com |
| Molecular Weight | 376.46 g/mol | echemi.comchemical-suppliers.euchembk.com |
| Appearance | Yellow to Orange-Red Powder | fishersci.esthermofisher.comchembk.com |
| Melting Point | 140-200°C (decomposes) | echemi.comchemical-suppliers.euchembk.comvwr.com |
| Boiling Point | 160-170°C at 0.05 mmHg | echemi.comchemical-suppliers.euchembk.com |
| Solubility | Soluble in pyridine | thermofisher.inechemi.comchembk.com |
| Sensitivity | Air and moisture sensitive | thermofisher.infishersci.eschembk.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cerium(4+);propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7O.Ce/c4*1-3(2)4;/h4*3H,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBBOXRROHVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ce+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560733 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63007-83-0 | |
| Record name | Cerium(4+) tetrapropan-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cerium(IV) isopropoxide isopropanol adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Cerium Iv Isopropoxide
Fundamental Synthetic Routes to Cerium (IV) Isopropoxide
The synthesis of Cerium(IV) isopropoxide can be approached through several fundamental routes, each with its own advantages and considerations regarding precursor stability and reaction conditions.
Solvent-Assisted Synthesis Approaches
Solvent-assisted synthesis is a common method for preparing Cerium(IV) isopropoxide. This approach often involves the use of a solvent to facilitate the reaction and to help stabilize the resulting product. One established method involves the reaction of ceric ammonium (B1175870) nitrate (B79036) (CAN) with a suitable alkoxide in a non-aqueous solvent like tetrahydrofuran (B95107) (THF). d-nb.infomdpi.com For instance, reacting CAN with sodium neopentoxide in THF can yield cerium(IV) alkoxide complexes. researchgate.net
Another approach utilizes alcohol exchange reactions. For example, starting with a different cerium(IV) alkoxide, such as [Ce(OBuᵗ)₄], and reacting it with isopropanol (B130326) can lead to the formation of Cerium(IV) isopropoxide. acs.org The choice of solvent is crucial as it can influence the reaction rate and the solubility of the reactants and products. mdpi.com Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been explored as a medium for nanoparticle synthesis, offering a "green" alternative to traditional organic solvents. nih.govmdpi.com
The use of ultrasonic radiation has been shown to be effective in dispersing Cerium(IV) isopropoxide in isopropanol, overcoming its limited solubility and facilitating a controlled, limited hydrolysis to form a stable dispersant gel phase. researchgate.netresearchgate.net This method allows for a two-step sol-gel process, where the initial dispersion is subsequently mixed with a neutral or basic solution to achieve complete hydrolysis. researchgate.netresearchgate.net
In-Situ Preparation Strategies for Enhanced Stability
Due to the relative instability of Cerium(IV) isopropoxide, which can be susceptible to oxidation in the presence of air, in-situ preparation methods are often employed. scirp.org These strategies involve generating the desired compound within the reaction mixture immediately before its use in a subsequent step. This approach minimizes decomposition and ensures the availability of the active precursor.
A common in-situ strategy involves the salt metathesis reaction between ceric ammonium nitrate and a metal alkoxide, such as potassium tert-butoxide, to form an intermediate like [Ce(OBut)₄]. atomiclayerdeposition.com This intermediate can then undergo an alcohol exchange reaction with isopropanol to yield Cerium(IV) isopropoxide. This method provides a versatile route to various cerium(IV) alkoxide complexes. atomiclayerdeposition.com The in-situ approach is particularly valuable for controlling the hydrolysis, polycondensation, and polymerization rates in the synthesis of ceria-based materials. scirp.org
Precursor Design and Modification Strategies
The chemical behavior of Cerium(IV) isopropoxide can be finely tuned through various precursor design and modification strategies. These modifications are crucial for controlling the subsequent hydrolysis and condensation processes, which ultimately determine the properties of the final material.
Hydrolysis-Condensation Processes of this compound
The hydrolysis and condensation of Cerium(IV) isopropoxide are fundamental steps in the sol-gel synthesis of ceria. The process involves the reaction of the alkoxide with water, leading to the formation of hydroxides, which then undergo condensation to form Ce-O-Ce bridges, eventually resulting in the formation of cerium oxide. The kinetics of these reactions are highly sensitive to factors such as the water-to-alkoxide ratio, pH, and the presence of catalysts. slu.se
The hydrolysis-condensation process is a complex phenomenon where both reactions can be rapid and reversible, leading to the formation of species whose structures are dictated by coordination equilibrium rather than a stepwise substitution of ligands. slu.se At low hydrolysis ratios, polynuclear oxo-alkoxide clusters can be formed. acs.org For instance, the photoreduction of octakis(isopropoxo)bis(2-propanol)dicerium can lead to the formation of a tetranuclear cerium(IV) oxo cluster, Ce₄O(OPr-iso)₁₃(iso-PrOH). acs.org The formation of these cerium oxo clusters (CeOCs) is critical in understanding the redox and hydrolysis behavior of cerium ions. scienceopen.comfrontiersin.org
The medium in which hydrolysis occurs significantly affects the properties of the resulting ceria. A two-step sol-gel process, starting with an ultrasonically dispersed Cerium(IV) isopropoxide in isopropanol, can be controlled by carrying out the complete hydrolysis in either a neutral (water-isopropanol) or basic (aqueous ammonium hydroxide-isopropanol) solution. researchgate.netresearchgate.net This control over the hydrolysis environment influences the particle texture and morphology of the final ceria aggregates. researchgate.net
Ligand Modification via Alcoholysis and Lewis Base Adduct Formation
The reactivity and stability of Cerium(IV) isopropoxide can be significantly altered through ligand modification. Alcoholysis, or alcohol exchange reactions, is a primary method for this modification. By reacting Cerium(IV) isopropoxide with a different alcohol, the isopropoxide ligands can be partially or fully replaced. For example, reaction with hexafluoroisopropyl alcohol results in the formation of cerium(IV) hexafluoroisopropoxide complexes. psu.edursc.org Similarly, donor-functionalized alcohols can be used to synthesize new cerium(IV) complexes with improved properties for applications like chemical vapor deposition. acs.org
The stability of these modified cerium alkoxides can be further enhanced by the formation of Lewis base adducts. Lewis bases, such as diglyme, 2,2'-bipyridine (B1663995) (bipy), and N,N,N',N'-tetramethylethane-1,2-diamine (tmen), can coordinate to the cerium center, increasing its coordination number and providing steric bulk that protects the metal center from unwanted reactions. psu.edursc.org The formation of these adducts can lead to more stable and volatile precursors. psu.edu For instance, the reaction of [Ce₂(OPrⁱ)₈(PrⁱOH)₂] with hexafluoroisopropyl alcohol in the presence of a Lewis base yields more stable compounds like [Ce(hfip)₄(diglyme)], [Ce(hfip)₄(bipy)₂], and [Ce(hfip)₄(tmen)]. psu.edursc.org The choice of the Lewis base can also influence the final product, as seen with the use of N,N,N',N'',N''-pentamethyldiethylenetriamine (pmdien), which can lead to the formation of both an ionic complex and a heteroleptic species. psu.edursc.org
Influence of β-Diketonates on Hydrolysis-Condensation Pathways
The introduction of chelating ligands, such as β-diketonates, is a powerful strategy to modify the hydrolysis-condensation behavior of Cerium(IV) isopropoxide. slu.selcmcp.sciencescirp.orgcambridge.org These ligands, like acetylacetone (B45752) (acac), can replace one or more of the isopropoxide groups, forming more stable, modified precursors. capes.gov.br The presence of β-diketonate ligands influences the hydrolysis and condensation rates, providing better control over the sol-gel process. slu.secambridge.org
The modification of Cerium(IV) isopropoxide with β-diketonates kinetically facilitates hydrolysis by increasing the charge distribution within the molecule. slu.se However, these ligands can also provide thermodynamic stabilization against moisture. slu.se The hydrolysis of acetylacetone-modified cerium isopropoxide can lead to the formation of well-defined metal oxo-alkoxide clusters. For example, the hydrolysis of cerium isopropoxide modified with two equivalents of acetylacetone can yield a crystalline hexanuclear cluster, [Ce₆(μ₃-O)₄(μ₃-OH)₄(acac)₁₂]. iaea.org The reactions involving β-diketonates can be complex, and the final product can depend on the specific β-diketonate used and the reaction conditions. For instance, reactions with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (thdH) and barium isopropoxide can lead to the formation of a mixed-metal oxo-alkoxide cluster. capes.gov.br
Solution Behavior and Stability of this compound Precursors
This compound is a highly reactive precursor chosen in materials science for the synthesis of ceria (CeO₂) nanoparticles and films. Its utility stems from the ability to control hydrolysis and polycondensation rates, which influences the properties of the final ceramic material. scirp.org However, its high reactivity also leads to significant challenges related to its stability and behavior in solution.
Factors Affecting Precursor Instability and Oxidation
The primary challenge in working with this compound is its inherent instability. It is highly sensitive to atmospheric conditions and can readily undergo changes in its oxidation state. scirp.org This instability is a critical consideration for its synthesis, storage, and use as a precursor.
Several factors contribute to the degradation of this compound:
Atmospheric Exposure: The compound is known to be unstable in the presence of air. scirp.org It reacts with atmospheric components, leading to rapid oxidation and hydrolysis, which can cause it to change form into a gel within minutes. researchgate.net This necessitates that its preparation and handling be conducted under an inert, anhydrous atmosphere. scirp.orgscielo.br
Oxidation/Reduction Potential: The stability of cerium precursors is intrinsically linked to the Ce(IV)/Ce(III) redox couple. In aqueous systems, the oxidation of Ce³⁺ is highly dependent on the pH and the partial pressure of oxygen. psu.edu While this compound starts in the +4 oxidation state, it can be susceptible to reduction. For instance, photoreduction has been observed where cerium(IV) in octakis(isopropoxo)bis(2-propanol)dicerium is reduced upon exposure to light, leading to the formation of a mixed-valence Ce(III)/Ce(IV) oxo-isopropoxide cluster. acs.org
Hydrolysis: Like most metal alkoxides, this compound is extremely sensitive to moisture. The presence of water, even in trace amounts such as that in an alcohol solvent, initiates hydrolysis. researchgate.net This process involves the replacement of isopropoxide ligands with hydroxyl groups, leading to the formation of oxo-bridges and subsequent condensation and aggregation, altering the precursor's chemical nature and solubility. researchgate.netresearchgate.net
Solvent and Ligand Effects: The stability of cerium (IV) alkoxides can be enhanced by modifying the coordination environment. The use of chelating ligands or different alcohols can result in more stable derivatives. For example, the reaction of cerium isopropoxide with hexafluoroisopropyl alcohol in the presence of a Lewis base like 2,2′-bipyridine or N,N,N′,N′-tetramethylethane-1,2-diamine yields more air-stable compounds. psu.edu
The following table summarizes the key factors that influence the stability of this compound precursors.
| Factor | Description of Effect |
| Air/Oxygen | Causes rapid oxidation of the precursor. scirp.org The oxidation potential is highly dependent on environmental conditions like pH. psu.edu |
| Moisture (Water) | Leads to hydrolysis, forming hydroxides and oxo-bridged species, which results in gelation and precipitation. researchgate.netresearchgate.net |
| Light | Can induce photoreduction of Ce(IV) to Ce(III), leading to the formation of mixed-valence clusters. acs.org |
| Coordinating Ligands | The presence of chelating Lewis bases or sterically bulky alcohols can increase the coordination number and steric protection of the cerium center, enhancing stability. psu.edursc.org |
Solution Stability and Molecular Aggregation Phenomena
The behavior of this compound in solution is dominated by its low solubility and strong tendency to form aggregates. researchgate.net This behavior is a direct consequence of the cerium atom's tendency to achieve higher coordination numbers.
In non-polar solvents, this compound often exhibits low solubility, which is suggestive of a polymeric structure in the solid state. researchgate.net Even in parent alcohols like isopropanol, its solubility can be limited. To overcome this, techniques such as ultrasonic radiation have been employed to disperse the alkoxide, resulting in the formation of a stable, translucent gel-like dispersant. researchgate.netresearchgate.net This indicates the formation of stable colloidal aggregates rather than a true solution of monomeric species.
Research has shown that this compound does not typically exist as a simple monomer in solution or in its isolated form. It often forms multinuclear aggregates.
Dimeric Species: A common form is a dimeric isopropanol adduct, formulated as [Ce(OPr-i)4(i-PrOH)]2 or Ce2(OPri)8(PriOH)2. rsc.orgcapes.gov.br In this structure, two cerium centers are bridged by isopropoxide groups.
Oligomeric and Polymeric Structures: The low solubility in many common solvents suggests that these dimeric units may further associate into larger oligomeric or polymeric arrangements. researchgate.net
Oxo-Clusters: In the presence of partial hydrolysis, more complex aggregates known as oxo-alkoxides are formed. These clusters feature oxygen atoms bridging multiple cerium centers. An example is the formation of a stable pentanuclear molecule, Ce5O(OPri)13, and a tetranuclear mixed-valence species, Ce4O(OPr-iso)13(iso-PrOH). acs.org The formation of such heterometallic aggregates is also observed in reactions with other metal alkoxides. capes.gov.br
The table below details some of the known molecular species and aggregates of cerium isopropoxide that have been characterized.
| Species / Complex | Formula | Description |
| Cerium(IV) Isopropoxide Dimer | Ce2(OPri)8(PriOH)2 | A dimeric species where two cerium atoms are bridged by isopropoxide ligands, with coordinated isopropanol molecules. rsc.orgcapes.gov.br |
| Pentanuclear Oxo-Isopropoxide | Ce5O(OPri)13 | A stable, square pyramidal pentanuclear oxo-isopropoxide molecule. acs.org |
| Mixed-Valence Tetranuclear Cluster | Ce4O(OPr-iso)13(iso-PrOH) | A product of photoreduction, this cluster contains both Ce(III) and Ce(IV) centers around a central oxygen atom. acs.org |
| Bimetallic Alkoxide | Ba2Ce4(OPri)20 | A heterometallic species formed by reacting the dimeric cerium isopropoxide with barium isopropoxide. capes.gov.br |
Advanced Materials Synthesis from Cerium Iv Isopropoxide Precursors
Cerium Oxide (CeO2) Materials Development
Cerium (IV) isopropoxide serves as a versatile molecular precursor for the synthesis of advanced cerium oxide (CeO2), or ceria, materials. Its utility spans various fabrication methodologies, including wet-chemical sol-gel processes and vapor-phase deposition techniques, enabling the production of materials with tailored properties for a range of applications.
Sol-Gel Synthesis of Porous Ceria Aggregates
A two-step sol-gel process utilizing this compound has been effectively employed to produce porous ceria aggregates of submicron size. This method allows for precise control over the material's structural and morphological characteristics.
To overcome the limited solubility of this compound in alcoholic media, ultrasonic dispersion is a critical first step in the sol-gel synthesis. The application of ultrasonic radiation to a mixture of this compound in isopropanol (B130326) facilitates the formation of a stable, dispersed gel phase. This initial step involves a limited hydrolysis of the precursor, which is essential for creating a homogeneous starting point for the subsequent complete hydrolysis and material formation.
Following the ultrasonic dispersion, the resulting gel phase is subjected to complete hydrolysis by mixing with either a neutral or a basic solution. The choice of the hydrolysis medium has a profound impact on the final properties of the ceria aggregates.
In a comparative study, the ultrasonically prepared dispersion was mixed with either a neutral solution of water and isopropanol or a basic solution of aqueous ammonium (B1175870) hydroxide and isopropanol. The resulting materials, after drying and calcination at 650°C, exhibited distinct differences in their physical properties.
The use of a basic hydrolysis medium was found to yield materials with a smaller particle size, a higher mesoporous area, and a more pronounced aggregation morphology. This increased aggregation is credited with the preservation of surface area and porosity in the calcined materials. Specifically, the ceria prepared in a basic medium (Ceria-B650) showed a higher specific surface area (44.2 m²/g) compared to the material synthesized in a neutral medium (Ceria-N650), which had a specific surface area of 33.1 m²/g.
Table 1: Comparison of Material Properties based on Hydrolysis Media
| Property | Neutral Medium (Ceria-N650) | Basic Medium (Ceria-B650) |
| Specific Surface Area (BET) | 33.1 m²/g | 44.2 m²/g |
| Particle Size | Larger | Smaller |
| Mesoporous Area | Lower | Higher |
| Aggregation Morphology | Less Aggregated | More Aggregated |
Chemical Vapor Deposition (CVD) of Cerium Oxide Films
This compound's properties make it a candidate for producing cerium oxide thin films through Chemical Vapor Deposition (CVD), a process that relies on the volatility and controlled decomposition of the precursor.
For a compound to be an effective CVD precursor, it must exhibit sufficient volatility to be transported into the reaction chamber in the vapor phase and then decompose cleanly on the substrate at a desired temperature. This compound is a solid at room temperature. Its melting point is reported to be around 140°C with decomposition, and it has a boiling point of 160-170°C at a reduced pressure of 0.05 mmHg. These thermal characteristics indicate that it has the potential to be used as a precursor in CVD processes, particularly those conducted under vacuum, which allows for volatilization at lower temperatures. The successful deposition of cerium oxide films has been demonstrated using a related cerium (IV) alkoxide, Ce(OCMe2-i-Pr)4, which is a volatile, non-fluorinated source, at low substrate temperatures (<550 °C).
Table 2: Thermal Properties of this compound
| Property | Value |
| Melting Point | ~140 °C (decomposes) |
| Boiling Point | 160-170 °C at 0.05 mmHg |
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for atomic-level control over film thickness and conformity, making it ideal for producing high-purity, uniform films. While ALD is a widely used method for depositing high-quality CeO2 films, the precursors of choice are often β-diketonate complexes of cerium, such as Ce(thd)4, or other heteroleptic cerium (III) and cerium (IV) complexes.
Alkoxide-based precursors have been explored for the ALD of ceria. For instance, Ce(mmp)4 (mmp = 1-methoxy-2-methyl-2-propoxide) has been used in liquid injection delivery ALD systems. However, some alkoxide precursors can suffer from poor volatility and thermal stability, which can be challenging for conventional ALD processes. A review of the current literature does not indicate widespread use or detailed studies of this compound specifically as a precursor for the ALD of cerium oxide films. The development of new ALD precursors for cerium with improved thermal properties and reactivity remains an active area of research.
Nanocrystalline Ceria Formation and Control of Morphology
The synthesis of nanocrystalline ceria (CeO₂) from this compound often employs sol-gel methodologies, which involve the hydrolysis and condensation of the alkoxide precursor. A notable approach is a two-step sol-gel process initiated by the ultrasonic dispersion of this compound in an isopropanol medium. This initial step facilitates limited hydrolysis, leading to the formation of a stable dispersant gel phase. The subsequent complete hydrolysis is achieved by mixing this dispersion with either a neutral solution (water-isopropanol) or a basic solution (aqueous ammonium hydroxide-isopropanol) under stirring. researchgate.net
The morphology and texture of the resulting ceria particles are significantly influenced by the nature of the hydrolysis medium. researchgate.net For instance, when a basic medium is used for the hydrolysis, the resulting calcined ceria aggregates exhibit a smaller particle size, a higher mesoporous area, and a more pronounced aggregation morphology compared to those produced in a neutral medium. researchgate.net This greater degree of aggregation in the material prepared in a basic environment contributes to the preservation of its surface area and porosity after calcination. researchgate.net
Detailed research findings have demonstrated the impact of the hydrolysis medium on the properties of the final calcined ceria. The specific surface areas of porous textural aggregates obtained after calcination at 650°C were measured to be 33.1 m²g⁻¹ for materials prepared in a neutral medium and 44.2 m²g⁻¹ for those prepared in a basic medium. researchgate.net This highlights the direct role of the reaction conditions in controlling the final material properties.
Table 1: Influence of Hydrolysis Medium on the Properties of Nanocrystalline Ceria
| Hydrolysis Medium | Resulting Particle Characteristics | Specific Surface Area (after calcination at 650°C) |
| Neutral (water-isopropanol) | Porous textural aggregates | 33.1 m²g⁻¹ |
| Basic (aqueous ammonium hydroxide-isopropanol) | Smaller particle size, higher mesoporous area, higher aggregation | 44.2 m²g⁻¹ |
Synthesis of Cerium-Based Composite and Mixed Oxide Materials
Cerium-Titanium Mixed Oxides Synthesis
The synthesis of cerium-titanium mixed oxides from alkoxide precursors, such as this compound and titanium (IV) isopropoxide, is a prominent route to producing advanced materials with tailored properties. The sol-gel process is a widely utilized technique for this purpose, offering control over the composition and homogeneity of the resulting mixed oxide. In a typical sol-gel synthesis, titanium (IV) isopropoxide is used as the titanium precursor.
While direct coprecipitation using this compound is a potential route, a common approach involves the sol-gel method where precursors are hydrolyzed together to form a mixed gel. For instance, nanostructured cerium-doped TiO₂ films can be prepared by the sol-gel process where titanium (IV) isopropoxide is the precursor for titania, and a cerium salt like cerium (III) nitrate (B79036) hexahydrate is used as the cerium source. mdpi.com This approach allows for the incorporation of cerium ions into the titania matrix at the molecular level. The resulting material is a solid solution where cerium ions are dispersed within the TiO₂ structure.
The integration of cerium into the titanium oxide lattice significantly influences the structural and redox properties of the material. In Ce-doped TiO₂ systems, the incorporation of cerium ions can inhibit the grain growth of the TiO₂ anatase phase during calcination. The crystallite size of TiO₂ has been observed to decrease with an increasing amount of cerium doping. mdpi.com This structural modification is crucial for applications where high surface area and small crystallite size are desired.
Furthermore, the presence of titanium ions in a ceria lattice has been shown to enhance the reducibility of the material. Studies on nanocrystalline Ce₁₋ₓTiₓO₂ solid solutions have demonstrated that the substitution of Ti ions into the CeO₂ lattice enhances the reduction of Ce⁴⁺ to Ce³⁺. nih.gov This enhanced reducibility is attributed to the synergistic electronic interactions between the cerium and titanium ions within the mixed oxide structure. nih.gov This property is particularly beneficial in catalytic applications where the redox cycle of cerium is a key factor.
Cerium-Silica Composite Materials
The synthesis of cerium-silica composite materials can be effectively achieved by integrating a ceria precursor, such as this compound, with a silica (B1680970) source. A method for preparing these composites involves the calcination of xerogels obtained by mixing a ceria precursor with freshly prepared sols of spherical silica particles. nih.gov
A specific approach to creating cerium-silica composites involves the use of a pre-hydrolyzed this compound gel. This gel, produced by the pre-hydrolysis of this compound in an isopropanol medium, is then mixed with silica sols, typically Stöber silica particles in their mother liquor. nih.govresearchgate.net The subsequent calcination of this mixture at elevated temperatures, for example at 650°C, results in the formation of the ceria/silica composite material. nih.govresearchgate.net The characteristics of the final composite, including the dispersion of ceria and the formation of a mesoporous texture, are influenced by the nature of the ceria precursor and the mixing conditions. nih.govresearchgate.net
Influence of Cerium Precursor Type on Composite Characteristics
In this research, CeO₂/SiO₂ composites with 10 and 20% (w/w) ceria content were synthesized by incorporating the cerium precursors into a sol of spherical silica particles. nih.govresearchgate.net The resulting xerogels were then calcined to produce the final composite materials. The investigation revealed that the nature of the precursor significantly influenced the dispersion of ceria and the formation of mesoporous structures within the silica matrix. nih.govresearchgate.net
The composites derived from the cerium (IV) ammonium nitrate precursor demonstrated superior ceria dispersion and a more pronounced mesoporous texture compared to those prepared from prehydrolyzed this compound. nih.govresearchgate.net This difference is attributed to the distinct nucleation and growth mechanisms of the ceria particles in the different media. The aqueous environment of the cerium (IV) ammonium nitrate solution facilitates a more controlled hydrolysis and condensation process, leading to smaller, more uniformly dispersed ceria nanoparticles. In contrast, the prehydrolyzed this compound in an isopropanol medium may lead to a less controlled precipitation, resulting in larger agglomerates and a less porous structure.
The following table summarizes the key findings of this comparative study:
| Precursor | Ceria Dispersion | Porosity | Reference |
| Prehydrolyzed this compound | Less uniform | Less developed mesoporosity | nih.govresearchgate.net |
| Cerium (IV) ammonium nitrate | More uniform | Well-developed mesoporosity | nih.govresearchgate.net |
These findings underscore the critical role of precursor selection in tailoring the properties of advanced composite materials for specific applications. The ability to control the dispersion and porosity of ceria within a silica matrix is essential for applications in catalysis, sensing, and optics.
Other Heterometallic Cerium-Containing Materials
This compound and other cerium alkoxides are valuable precursors for the synthesis of not only simple oxides but also more complex heterometallic materials. These materials, which contain cerium and at least one other different metal, are of significant interest due to their potential synergistic properties and applications in areas such as catalysis, electronics, and magnetism.
The synthesis of heterometallic materials often involves the co-hydrolysis and condensation of a mixture of metal alkoxides or the reaction of a cerium alkoxide with another metal complex. The isopropoxide ligands can be readily hydrolyzed or exchanged, facilitating the formation of M-O-Ce linkages (where M is another metal).
An example of the synthesis of heterometallic cerium-containing materials is the formation of alkoxide-bridged clusters of cerium and copper. In one study, a cerium(IV) alkoxide, cerium(IV) tert-butoxide, was reacted with copper(I) tert-butoxide to produce a tetranuclear cluster with the formula Ce₂Cu₂(OᵗBu)₁₀. This demonstrates the feasibility of using cerium alkoxides to create well-defined heterometallic structures. While this specific example uses the tert-butoxide derivative, the reactivity is analogous to what would be expected from this compound.
Furthermore, research has been conducted on the synthesis of heterometallic cerium(IV) complexes with other metals such as rhenium, manganese, and molybdenum. For instance, heterometallic cerium(IV) perrhenate, permanganate, and molybdate complexes have been synthesized using a cerium(IV) precursor supported by an imidodiphosphinate ligand. nih.gov These studies highlight the versatility of cerium(IV) precursors in creating a diverse range of heterometallic materials with tailored properties.
The following table provides examples of heterometallic cerium-containing materials synthesized from cerium precursors:
| Cerium Precursor Type | Other Metal(s) | Resulting Heterometallic Material | Reference |
| Cerium(IV) tert-butoxide | Copper | Alkoxide-bridged Ce-Cu cluster (Ce₂Cu₂(OᵗBu)₁₀) | |
| Cerium(IV) complex with imidodiphosphinate ligand | Rhenium | Heterometallic Cerium(IV) perrhenate complex | nih.gov |
| Cerium(IV) complex with imidodiphosphinate ligand | Manganese | Heterometallic Cerium(IV) permanganate complex | nih.gov |
| Cerium(IV) complex with imidodiphosphinate ligand | Molybdenum | Heterometallic Cerium(IV) molybdate complex | nih.gov |
The development of synthetic routes to new heterometallic cerium-containing materials using precursors like this compound continues to be an active area of research, driven by the potential for discovering novel material properties and applications.
Catalytic Applications and Mechanistic Studies
Cerium (IV) Isopropoxide as a Direct Catalyst or Component in Catalytic Systems
This compound's reactivity makes it a valuable component in facilitating complex organic reactions directly. dataintelo.com Its role as a catalyst can enhance reaction rates and improve yields, making it a compound of interest in both research and industrial settings. dataintelo.com
In the field of organic synthesis, this compound is recognized for its ability to catalyze specific transformations. One notable application is in diastereoselective pinacol (B44631) couplings. thermofisher.inthermofisher.comcymitquimica.com This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, leading to the creation of 1,2-diols, which are important structural motifs in many complex molecules. The effectiveness of cerium isopropoxide in steering the stereochemical outcome of such reactions makes it a valuable reagent. dataintelo.com Its utility in promoting complex chemical transformations renders it indispensable for the synthesis of fine chemicals and advanced materials. dataintelo.com
Table 1: Direct Catalytic Applications of this compound
| Reaction Type | Specific Reaction | Catalyst | Key Finding | Reference(s) |
|---|---|---|---|---|
| Carbon-Carbon Bond Formation | Diastereoselective Pinacol Coupling | This compound | Effectively catalyzes the reaction to form 1,2-diols. | thermofisher.in, thermofisher.com, cymitquimica.com |
The pharmaceutical industry increasingly relies on efficient and selective catalysts for the synthesis of complex molecules. dataintelo.com this compound is gaining traction in this sector for the synthesis of active pharmaceutical ingredients (APIs) and other critical intermediates. dataintelo.com The compound's capacity to catalyze specific and complex reactions with high efficiency is a significant advantage in pharmaceutical manufacturing, where purity and yield are paramount. dataintelo.com The ongoing development of novel drugs and complex therapeutic agents drives the demand for high-purity and highly specific catalysts like cerium isopropoxide. dataintelo.com
Ceria-Based Catalysts Derived from this compound
Beyond its direct use, this compound is a key precursor for producing cerium (IV) oxide (CeO₂), commonly known as ceria. The hydrolysis of this compound yields CeO₂ particles, a method that allows for the synthesis of high-purity, nanostructured materials with controlled properties. thermofisher.inthermofisher.comresearchgate.net These ceria materials are renowned for their catalytic prowess, which is largely attributed to the facile Ce⁴⁺/Ce³⁺ redox cycle and the presence of oxygen vacancies in the crystal lattice. researchgate.netresearchgate.net
Ceria-based materials derived from precursors like this compound are extensively studied for environmental applications, particularly in the degradation of pollutants and the control of harmful emissions. researchgate.netsrce.hr
Ceria-containing nanomaterials exhibit significant potential in the photocatalytic degradation of persistent organic pollutants. For instance, cerium-doped or cerium-nitrogen co-doped titania (TiO₂) photocatalysts have been successfully used for the decomposition of nitrobenzene (B124822) under visible light. researchgate.netresearchgate.netepa.gov In these systems, this compound can serve as a precursor for the ceria component. rsc.org The presence of cerium enhances photocatalytic activity by narrowing the material's band gap energy, allowing it to absorb a broader spectrum of light, and by facilitating charge separation, which suppresses the recombination of photo-generated electron-hole pairs. researchgate.netepa.gov This synergistic effect leads to the efficient generation of hydroxyl radicals, which are powerful oxidizing agents that mineralize organic pollutants like nitrobenzene. researchgate.net
Ceria-based catalysts are critical in controlling emissions from combustion processes, most notably in the oxidation of carbon monoxide (CO) and methane (B114726) (CH₄). srce.hrmdpi.com
CO Oxidation: Ceria is a highly effective catalyst for CO oxidation, a key reaction in automotive catalytic converters. srce.hrosti.gov The catalytic mechanism involves the adsorption of CO onto the catalyst surface, followed by its reaction with lattice oxygen from the ceria, leaving behind an oxygen vacancy and a reduced Ce³⁺ site. srce.hr This vacancy is then replenished by oxygen from the gas stream, reoxidizing the cerium to Ce⁴⁺ and completing the catalytic cycle. srce.hr The presence of ceria as a support for noble metals like palladium or copper can dramatically enhance the rate of CO oxidation at lower temperatures. osti.govmit.edu
Methane Oxidation: The catalytic oxidation of methane, a potent greenhouse gas, is crucial for both environmental protection and energy production. mdpi.commdpi.com Ceria-based catalysts, often prepared from precursors like this compound, are active for the total oxidation of methane to carbon dioxide and water. mdpi.com The addition of ceria to catalysts, such as palladium on alumina, improves activity, particularly at lower temperatures. chalmers.se This enhancement is attributed to ceria's ability to promote noble metal dispersion and its high oxygen storage and release capacity, which facilitates the oxidation process through a redox mechanism involving lattice oxygen. mdpi.comchalmers.se
Table 2: Environmental Catalysis Applications of Ceria Derived from this compound
| Application | Target Pollutant(s) | Catalyst System | Mechanistic Insight | Reference(s) |
|---|---|---|---|---|
| Photocatalytic Degradation | Nitrobenzene | Ce-doped TiO₂ | Ceria enhances visible light absorption and charge separation, boosting the generation of oxidizing radicals. | researchgate.net, researchgate.net, epa.gov |
| Catalytic Oxidation | Carbon Monoxide (CO) | Ceria-based catalysts (e.g., Pd/CeO₂) | The reaction proceeds via a redox mechanism involving lattice oxygen and the Ce⁴⁺/Ce³⁺ cycle. | srce.hr, osti.gov |
Energy-Related Catalysis
The application of ceria-based materials synthesized from this compound is prominent in energy conversion and storage technologies. The unique electronic and structural properties of ceria, such as its oxygen storage capacity and the facile redox transition between Ce⁴⁺ and Ce³⁺, are central to its function in these demanding environments.
This compound is instrumental in fabricating key components for solid oxide fuel cells (SOFCs), which are high-efficiency energy conversion devices. It is particularly used in the sol-gel synthesis of gadolinia-doped ceria (GDC), a vital material for SOFCs operating at intermediate temperatures. GDC acts as a diffusion barrier layer between the yttria-stabilized zirconia (YSZ) electrolyte and the cathode to prevent the formation of insulating phases like lanthanum zirconate and strontium zirconate.
Research has demonstrated that using this compound and gadolinium (III) isopropoxide as precursors leads to GDC with significantly higher crystallinity compared to when nitrate-based precursors are used. This method allows for the creation of dense GDC diffusion barriers through infiltration into a porous GDC structure, followed by heat treatment. The densification of this barrier is crucial for improving cell performance and long-term stability. For instance, densifying the GDC barrier has been shown to increase the power output of a single cell from 0.60 W/cm² to 0.92 W/cm² at 750°C. This improvement is primarily attributed to the reduction of ohmic resistance in the composite electrolyte. Furthermore, cells with a dense GDC barrier exhibit substantially lower degradation rates over time.
| Parameter | Porous GDC Barrier | Dense GDC Barrier (from Isopropoxide Precursor) | Reference |
| Power Density at 750°C | 0.60 W/cm² | 0.92 W/cm² | oup.com |
| Degradation Rate | 7.69% / 1000h | < 1.72% / 1000h | oup.com |
In the field of water-splitting for hydrogen production, ceria-based materials are investigated as photocatalysts. The synthesis of these materials often employs precursors like this compound to create nanostructured catalysts. For example, solvothermal synthesis using titanium (IV) isopropoxide and cerium-based precursors can produce Ce-doped TiO₂ materials with high activity for photocatalytic hydrogen production from water. nih.gov The ability to control the cerium oxidation state (Ce³⁺/Ce⁴⁺) during synthesis from these precursors is crucial for optimizing photocatalytic efficiency. nih.gov
A hallmark of ceria (CeO₂) is its exceptional oxygen storage capacity (OSC), which is fundamental to its catalytic prowess. mdpi.comscirp.orgnih.govd-nb.info This property stems from the ability of cerium to reversibly cycle between the +4 and +3 oxidation states (Ce⁴⁺ ↔ Ce³⁺) without significant disruption to its fluorite crystal structure. scirp.orgacademie-sciences.fr In an oxygen-rich environment, ceria can absorb and store oxygen, while under oxygen-lean conditions, it releases lattice oxygen, creating oxygen vacancies.
This compound is an effective precursor for synthesizing ceria nanoparticles and aggregates with high surface areas and enhanced OSC. scirp.org The synthesis process allows for the creation of non-stoichiometric ceria (CeO₂₋ₓ), where the presence of Ce³⁺ ions compensates for the charge difference created by oxygen vacancies. scirp.org This dynamic oxygen buffering capability is critical in applications like three-way catalytic converters for automotive exhaust treatment, where the catalyst must perform efficiently under fluctuating lean and rich conditions. The redox cycle facilitates the oxidation of carbon monoxide (CO) and hydrocarbons and the reduction of nitrogen oxides (NOx).
The OSC of ceria can be further enhanced by doping with other metals, such as zirconium, which forms a ceria-zirconia solid solution. These mixed oxides, often synthesized using alkoxide precursors, exhibit improved thermal stability and superior redox properties compared to pure ceria. d-nb.info
Mechanistic Insights into Cerium-Based Catalysis
The catalytic activity of materials derived from this compound is explained by several fundamental mechanisms that leverage the unique properties of the ceria lattice.
Many oxidation reactions catalyzed by ceria-based materials, such as CO oxidation, proceed via the Mars–van Krevelen (MvK) mechanism. rsc.orgustc.edu.cnacs.orgresearchgate.netacs.org This mechanism involves the participation of the catalyst's lattice oxygen in the oxidation of a reactant.
The process can be described in two main steps:
A reactant molecule (e.g., CO) adsorbs onto the catalyst surface and reacts with a lattice oxygen atom from the ceria, leading to the formation of the oxidized product (e.g., CO₂). This step reduces the ceria, creating an oxygen vacancy and converting two Ce⁴⁺ ions to Ce³⁺ ions.
The reduced catalyst is then re-oxidized by a gas-phase oxidant (e.g., O₂), which fills the oxygen vacancy and restores the catalyst to its original state.
Recent studies have proposed variations of this mechanism, such as a water-mediated or carbonate-mediated MvK mechanism, where species like hydroxyls or carbonates act as active intermediates in the reaction pathway. rsc.orgustc.edu.cnacs.org The synthesis of ceria catalysts from precursors like this compound allows for the creation of specific surface facets and defect sites that can favor these mechanistic pathways. unibo.itacs.org
Oxygen vacancies are not merely byproducts of the catalytic cycle; they are critical active sites in ceria catalysis. oup.comnih.govnih.govacs.orgoup.com The formation of these vacancies is intrinsically linked to the Ce³⁺/Ce⁴⁺ redox couple. mdpi.com When a lattice oxygen atom is removed, the two excess electrons are localized on two neighboring Ce⁴⁺ ions, reducing them to the smaller Ce³⁺ ions.
These vacancies serve several key functions:
Adsorption and Activation: They act as sites for the adsorption and activation of reactant molecules like H₂O and CO₂. acs.orgoup.com
Enhanced Oxygen Mobility: They facilitate the diffusion of oxygen ions within the catalyst lattice, which is crucial for the MvK mechanism.
Promotion of Catalytic Activity: The concentration of oxygen vacancies has been directly correlated with the catalytic activity for various reactions. nih.gov
The use of this compound in sol-gel or hydrothermal synthesis provides a route to control the concentration of oxygen vacancies and the ratio of Ce³⁺ to Ce⁴⁺ in the final material, thereby tuning its catalytic performance. scirp.org
The catalytic performance of ceria can be significantly enhanced by combining it with other metal oxides to form mixed-metal oxide or supported catalysts. arabjchem.orgmdpi.comresearchgate.netresearchgate.net this compound is often used as a precursor, along with alkoxides or salts of other metals (e.g., titanium, copper, nickel, zinc), to synthesize these complex materials. unibo.itacs.orgtandfonline.comresearchgate.netscielo.br
These synergistic interactions arise from several factors:
Enhanced Reducibility: The interface between ceria and another oxide (e.g., CuO, Co₃O₄) can facilitate the reduction of both components at lower temperatures than the individual oxides, leading to improved redox properties. mdpi.comnju.edu.cn
Increased Oxygen Vacancies: Doping the ceria lattice with other cations can create more structural defects and oxygen vacancies, boosting catalytic activity. researchgate.net
Improved Dispersion: Ceria can act as a high-surface-area support that promotes the high dispersion of another catalytic phase (e.g., NiO), preventing sintering and maintaining activity. researchgate.net
Electronic Modifications: Strong electronic interactions between the components can modify the surface chemistry and create unique active sites at the interface. mdpi.com
Examples of synergistic systems include CuO-CeO₂, Ni-W-Ce, and Au/CeO₂-ZnO, which have shown superior performance in reactions like CO oxidation, steam reforming, and the water-gas shift reaction. researchgate.netresearchgate.netnju.edu.cn
Advanced Characterization Methodologies in Research on Cerium Iv Isopropoxide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the bonding in cerium (IV) isopropoxide and its derivatives. The hydrolysis of this compound can be monitored by observing changes in the IR spectrum. In studies of materials synthesized from this compound, FTIR is used to confirm the formation of cerium oxide and to identify residual organic groups or surface species.
Key spectral features include:
Ce-O Vibrations: A characteristic absorption band for the Ce-O bond is typically observed in the low-wavenumber region, often around 470-485 cm⁻¹. researchgate.net
Alkoxide Group Vibrations: The presence of isopropoxide ligands is confirmed by characteristic C-O and C-H stretching and bending frequencies. For instance, in an oxochloroisopropoxide of Cerium (IV) and Titanium (IV), stretching frequencies for titanium isopropoxide were noted at 1028 and 1115 cm⁻¹. scielo.br
Hydroxyl Groups: Broad absorption bands in the region of 3430-3450 cm⁻¹ are assigned to the -OH stretching vibrations, indicating the presence of adsorbed water or hydroxyl groups on the surface of derived nanoparticles. researchgate.net
Fluorinated Derivatives: In complexes like cerium(IV) hexafluoroisopropoxide, strong absorptions corresponding to ν(C–O) and ν(C–F) are observed between 1090 and 1286 cm⁻¹. psu.edu The ν(Ce–OR) vibrations for these complexes appear in the 509-568 cm⁻¹ range. psu.edu
Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives and Related Compounds
| Compound/Material System | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| Cerium Oxide Nanoparticles | ~483 | Ce-O absorption | researchgate.net |
| Ce(hfip)₃(OPrⁱ)(pmdien) | 1286, 1262, 1211, 1168, 1090 | ν(C–O), ν(C–F) | psu.edu |
| Ce(hfip)₃(OPrⁱ)(pmdien) | 568, 533, 520, 509 | ν(Ce–OR) | psu.edu |
| Ce₅Ti₁₅Cl₁₆O₃₀(iOPr)₄(OH-Et)₁₅ | 1028, 1115 | Ti-OPrⁱ stretching | scielo.br |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of diamagnetic cerium(IV) complexes in solution. ¹H and ¹⁹F NMR are particularly useful for characterizing ligands attached to the cerium center.
¹H NMR: This technique is used to identify and characterize the organic ligands, such as isopropoxide or more complex amines, coordinated to the cerium atom. For example, in cerium(IV) hexafluoroisopropoxide complexes stabilized with Lewis bases like bipyridine (bipy), the ¹H NMR spectrum shows characteristic signals for the protons of the bipyridine ligands and the CH group of the hexafluoroisopropoxide (hfip) ligand. psu.edu In one study, the ¹H NMR spectrum of [Ce(hfip)₄(bipy)₂] in CDCl₃ showed multiplets for the bipyridine protons at δ 9.68, 8.25, 8.05, and 7.50 ppm, and a multiplet for the CH proton of the hfip ligand at δ 4.09 ppm. psu.edu The formation of mixed-ligand Ce(IV) complexes has also been confirmed using ¹H NMR spectroscopy. researchgate.net
¹⁹F NMR: For fluorinated derivatives, such as those containing the hexafluoroisopropoxide ligand, ¹⁹F NMR is indispensable. It provides direct evidence of the fluorine-containing groups. For the complex [Ce(hfip)₄(diglyme)], a doublet was observed in the ¹⁹F NMR spectrum at δ -76.52 ppm (J = 5.9 Hz) in CDCl₃. psu.edu For [Hpmdien]₂[Ce(hfip)₆], two distinct doublets were observed at δ -74.78 (J = 5.0 Hz) and -76.19 ppm (J = 5.1 Hz), suggesting different environments for the hfip ligands in solution. psu.edu
Table 2: Selected NMR Data for this compound Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| [Ce(hfip)₄(diglyme)] | ¹⁹F | CDCl₃ | -76.52 | 5.9 | psu.edu |
| [Ce(hfip)₄(bipy)₂] | ¹H | CDCl₃ | 9.68, 8.25, 8.05, 7.50 (bipy); 4.09 (CH) | N/A | psu.edu |
| [Ce(hfip)₄(bipy)₂] | ¹⁹F | CDCl₃ | -76.35 | 6.0 | psu.edu |
XPS and XANES are powerful surface-sensitive and bulk-sensitive techniques, respectively, used to determine the oxidation state of cerium in materials derived from this compound precursors. The ability to distinguish between Ce³⁺ and Ce⁴⁺ is critical, as the ratio of these species often dictates the material's catalytic and electronic properties.
XPS: The Ce 3d XPS spectrum is complex, with multiple peaks corresponding to different final states after photoionization. The spectrum is typically deconvoluted into several components to quantify the relative amounts of Ce³⁺ and Ce⁴⁺. nih.govmdpi.com The Ce⁴⁺ state is characterized by six peaks (labeled v, v'', v''', u, u'', u'''), while the Ce³⁺ state shows four peaks (v°, v', u°, u'). nih.gov The peak labeled u''' at approximately 916.7 eV is a unique satellite feature of the Ce⁴⁺ state and its presence is a clear indicator of tetravalent cerium. nih.govucl.ac.uk Studies on Ce-doped TiO₂ prepared from titanium(IV) isopropoxide and cerium salts show that both Ce³⁺ and Ce⁴⁺ coexist on the surface. scielo.br
XANES: Ce L₃-edge XANES is used to probe the bulk average oxidation state of cerium. The technique is sensitive to the electronic transition from the 2p core level. Ce⁴⁺ oxides exhibit a characteristic double feature, while Ce³⁺ oxides show a single "white line" peak at a lower energy. psu.edu For Ce-doped TiO₂ synthesized via a solvothermal route using titanium(IV) isopropoxide, XANES revealed that the as-made materials contained a significant amount of Ce³⁺, which could be oxidized to Ce⁴⁺ upon heating in air. psu.edu The position of the first feature in the XANES spectrum can be used to calibrate the average oxidation state. psu.edu
Table 3: XPS Binding Energies for Ce 3d in Ceria-Based Materials
| Oxidation State | Peak Label | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Ce⁴⁺ | u''' | ~916.7 | nih.govucl.ac.uk |
| Ce⁴⁺ | v''' | ~898.3 | nih.gov |
| Ce⁴⁺ | u'' | ~907.5 | nih.gov |
| Ce⁴⁺ | v'' | ~888.8 | nih.gov |
| Ce⁴⁺ | u | ~900.9 | nih.gov |
| Ce⁴⁺ | v | ~882.4 | nih.gov |
| Ce³⁺ | u' | ~903.4 | researchgate.net |
UV-Vis absorption and DRS are used to investigate the optical properties and electronic structure of materials derived from this compound, particularly nanocrystalline CeO₂ and doped oxides. These techniques measure the absorption of light as a function of wavelength, from which the band gap energy (E_g) can be determined.
The absorption spectrum of CeO₂ nanoparticles typically shows a strong absorption edge in the UV region, which is attributed to the charge-transfer transition from the O 2p valence band to the Ce 4f states. researchgate.net The position of this absorption edge can be used to calculate the band gap using a Tauc plot. For bulk CeO₂, the band gap is around 3.2 eV. researchgate.net However, for nanocrystalline CeO₂ prepared by various methods, the absorption edge can shift. For instance, CeO₂ nanocubes synthesized hydrothermally showed an absorption edge near 440-443 nm. opticsjournal.netresearching.cn The band gap for these materials was calculated to be around 2.8-2.9 eV. opticsjournal.net In Ce-doped TiO₂, the addition of cerium can reduce the bandgap energy, allowing the material to absorb visible light. scielo.br
Table 4: Optical Properties of Ceria-Based Materials from UV-Vis/DRS
| Material | Synthesis Feature | Absorption Edge (nm) | Band Gap (E_g, eV) | Reference |
|---|---|---|---|---|
| CeO₂ Nanoparticles | Raw, uncalcined | ~417 | 2.97 | researchgate.net |
| CeO₂ Nanoparticles | Calcined at 1100°C | ~390 | 3.18 | researchgate.net |
| CeO₂ Nanocubes | Hydrothermal | 440-443 | 2.87 | opticsjournal.netresearching.cn |
Raman spectroscopy is a highly sensitive technique for characterizing the structure of crystalline materials, particularly for identifying phases and detecting defects in metal oxides like CeO₂. For ceria with a cubic fluorite structure, the key feature in the Raman spectrum is a single, strong, triply degenerate F₂g mode. scispace.comsemanticscholar.org
This F₂g mode, which corresponds to the symmetric stretching vibration of the oxygen atoms around the cerium ions, is typically located at ~465 cm⁻¹ for bulk CeO₂. semanticscholar.org In nanocrystalline CeO₂ derived from precursors like this compound, this peak often broadens and shifts to lower wavenumbers (a red-shift). scispace.comsemanticscholar.org This broadening and shift are attributed to phonon confinement in the nanocrystals and the presence of oxygen vacancies. scispace.com For example, in CeO₂-δ nanocrystals with a diameter of 1.5 nm, the F₂g mode was shifted to lower wavenumbers compared to larger 2.4-2.6 nm nanocrystals. scispace.com The introduction of dopants, such as copper, into the ceria lattice can also cause a red-shift of the F₂g peak, for example from 467.5 cm⁻¹ to 459.3 cm⁻¹. semanticscholar.org
Table 5: Raman F₂g Mode in Various Ceria-Based Materials
| Material | Particle/Crystal Size | F₂g Peak Position (cm⁻¹) | Key Observation | Reference |
|---|---|---|---|---|
| Nanocrystalline CeO₂ | N/A | 467.5 | Reference pure ceria | semanticscholar.org |
| 6% CuO-CeO₂ | N/A | 459.3 | Red-shift due to Cu incorporation | semanticscholar.org |
| CeO₂-δ Nanocrystals | 1.5 nm | Lower wavenumber vs larger crystals | Phonon confinement | scispace.com |
| CeOCl Nanocrystals | 1.8 nm | N/A | Prepared from Ce(IV) isopropoxide | scispace.com |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally useful for studying paramagnetic centers such as Ce³⁺ ions (which have a 4f¹ electronic configuration), defect sites like oxygen vacancies, and photogenerated charge carriers in ceria-based materials. inrim.itscispace.comrsc.org
In studies of cerium-doped zirconia (Ce-ZrO₂) prepared from cerium(IV) isopropoxide, EPR has been instrumental in monitoring the formation of charge carriers under visible light irradiation. inrim.itscispace.com Irradiation of a Ce-ZrO₂ sample at 77K with visible light (λ > 420 nm) leads to the appearance of EPR signals corresponding to trapped electrons (e.g., as Zr³⁺ centers) and trapped holes. inrim.itscispace.com This demonstrates the photoactivity of the material and the role of cerium in enabling visible-light absorption. The technique is also used to detect the formation of radical species, providing mechanistic insights into photocatalytic processes. inrim.it EPR is a key tool for directly observing N-based defects in nitrogen-doped oxides, which can be prepared using precursors like titanium isopropoxide. rsc.org
Diffraction and Scattering Techniques for Crystalline Structure and Morphology
Diffraction and scattering methodologies are indispensable in the study of this compound and its derivatives, providing critical insights into their crystalline structure, phase purity, and morphology. These techniques are foundational for understanding how synthesis parameters influence the material's properties and subsequent performance in various applications.
Powder X-ray Diffraction (XRD)
Powder X-ray Diffraction (XRD) is a primary analytical tool for characterizing the crystalline nature of materials derived from this compound. It is extensively used to identify the crystal structure, phase composition, and to estimate the crystallite size of the resulting cerium oxide (ceria, CeO2) nanoparticles.
In a typical application, this compound serves as a precursor in sol-gel or hydrothermal synthesis routes to produce ceria. researchgate.netresearchgate.net After hydrolysis and calcination, the resulting powder is analyzed by XRD. The diffraction patterns of ceria synthesized from this compound consistently show a face-centered cubic (fcc) fluorite structure. researchgate.netscirp.org The diffraction peaks are commonly indexed to the (111), (200), (220), (311), (222), (400), (331), and (420) planes of the cubic CeO2 phase. mdpi.com The dominant orientation is often observed along the (111) direction. researchgate.net
The broadness of the diffraction peaks is a key indicator of the crystallite size, which can be estimated using the Scherrer equation. researchgate.netscielo.br Studies have shown that the synthesis conditions, such as the type of media (neutral or basic) and the calcination temperature, significantly affect the crystallite size. researchgate.netrsc.org For instance, ceria prepared from this compound in a basic medium was found to have a smaller particle size compared to that prepared in a neutral medium. researchgate.net Similarly, increasing the calcination temperature generally leads to an increase in crystallite size and sharper diffraction peaks, indicating enhanced crystallinity. psu.edu
The influence of the precursor on the final material's properties is a recurring theme in research. Comparative studies have shown that the choice of cerium precursor, including this compound, can impact the particle size and the concentration of oxygen vacancies in the resulting ceria, while the crystalline structure remains the same. nju.edu.cn For example, ceria nanoparticles derived from tetravalent cerium precursors like this compound have been shown to exhibit a larger lattice strain compared to those from trivalent precursors. nju.edu.cn
| Sample | Synthesis Condition | Dominant Crystal Phase | Crystallite Size (nm) | Reference |
| CeriaN-650 | Neutral hydrolysis, calcined at 650°C | Cubic Fluorite | 10.2 | researchgate.net |
| CeriaB-650 | Basic hydrolysis, calcined at 650°C | Cubic Fluorite | 8.5 | researchgate.net |
| CeO2 | From Ce(OiPr)4, calcined at 400°C | Cubic Fluorite | Decreases with surfactant tail length | scirp.orgrsc.org |
| CeO2 | From (NH4)2Ce(NO3)6 | Cubic Fluorite | 4-6 | nju.edu.cn |
| CeO2 | From Ce(NO3)3 | Cubic Fluorite | 10-20 (nanorods) | nju.edu.cn |
Single Crystal X-ray Diffraction
While Powder XRD provides information about the bulk crystalline properties of materials derived from this compound, Single Crystal X-ray Diffraction (SCXRD) offers a more detailed and precise determination of the atomic arrangement within a single crystal. This technique is crucial for elucidating the molecular structure of this compound itself and its immediate derivatives or complexes.
SCXRD studies have been instrumental in determining the structure of related cerium alkoxide complexes. For instance, the reaction of the dimeric cerium isopropoxide, [Ce2(OPri)8(PriOH)2], with hexafluoroisopropyl alcohol in the presence of N,N,N′,N″,N″-pentamethyldiethylenetriamine (pmdien) led to the formation of [Hpmdien]2[Ce(hfip)6], which was characterized by X-ray diffraction. rsc.org This analysis revealed a six-coordinated cerium atom with Ce–O bond lengths ranging from 2.183(5) to 2.208(5) Å. rsc.org
Another study reported the photoreduction of octakis(isopropoxo)bis(2-propanol)dicerium, a derivative of this compound, leading to the formation of Ce4O(OPr-iso)13(iso-PrOH), whose structure was also determined by SCXRD. acs.org These detailed structural analyses provide fundamental insights into the coordination chemistry of cerium and the nature of the bonding within these complexes, which is essential for understanding their reactivity and potential as precursors.
The application of SCXRD is fundamental to understanding the structure-property relationships in materials. mdpi.com The precise structural information obtained from SCXRD, such as bond lengths, bond angles, and crystal packing, is invaluable for explaining the physical and chemical properties of the compounds. mdpi.com
Total Neutron Scattering and Pair Distribution Function (PDF) Analysis
Total Neutron Scattering, coupled with Pair Distribution Function (PDF) analysis, is a powerful technique for investigating the local atomic structure of materials, including those that are nanocrystalline or amorphous, which may not be fully characterized by conventional diffraction techniques. researchgate.netresearchgate.net This method provides information about the atomic-scale structure by analyzing both the Bragg peaks and the diffuse scattering. dectris.com
For materials derived from this compound, particularly nanocrystalline ceria, PDF analysis can reveal details about local structural disorder and defects, such as oxygen vacancies, which are crucial for catalytic activity. While specific studies on this compound using this technique are not prevalent in the provided context, the application of neutron scattering to ceria and related systems highlights its potential.
In-situ neutron scattering studies on ceria nanorods have revealed the presence of surface Frenkel-type oxygen defects, which are important for the material's redox properties. osti.gov Neutron scattering is particularly sensitive to light elements like oxygen and hydrogen, making it well-suited for studying hydroxylation and the formation of hydride species on ceria surfaces. nih.govosti.gov For example, inelastic neutron scattering has been used to directly observe cerium hydride species on a cerium oxide catalyst, providing insights into the mechanism of H2 dissociation. nih.gov
PDF analysis of hydrothermally synthesized cerium (IV) pyrochlore (B1171951) oxides has shown that while the average structure is cubic, there is significant short-range disorder with oxide anions displaced from their ideal positions. researchgate.net This local structural information, which is not accessible from Bragg diffraction alone, is critical for understanding the material's properties. researchgate.netornl.gov
| Technique | Material System | Key Findings | Reference |
| In-situ Neutron Scattering | CeO2 and Pt-CeO2 nanorods | Presence of surface Frenkel-type oxygen defects. | osti.gov |
| Inelastic Neutron Scattering | Ceria catalyst | Direct observation of surface and bulk Ce-H species. | nih.gov |
| Total Neutron Scattering / PDF | Sodium cerium titanate pyrochlore | Short-range structural disorder with displaced oxide anions. | researchgate.net |
| Inelastic Neutron Scattering | β-cerium and γ-cerium | Characterization of phonon densities of states and crystal-field levels. | aps.org |
Microscopic and Surface Analysis Techniques
Microscopic and surface analysis techniques are vital for characterizing the morphology, surface area, and porosity of materials synthesized from this compound. These properties are intrinsically linked to the performance of the materials in applications such as catalysis and sensing.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology, particle shape, and size of materials derived from this compound. SEM analysis of ceria powders obtained from the hydrolysis of this compound reveals the formation of porous aggregates of submicron size. researchgate.netresearchgate.net The morphology of these aggregates can be influenced by the synthesis conditions. For instance, ceria prepared in a basic medium showed a higher degree of aggregation compared to that prepared in a neutral medium. researchgate.net
Studies have shown that ceria nanoparticles synthesized from different cerium precursors can exhibit distinct morphologies. While ceria from ammonium (B1175870) cerium (IV) nitrate (B79036) and cerium (IV) sulfate (B86663) precursors resulted in irregular small particles (4-6 nm), ceria from cerium (III) nitrate produced rod-like structures. nju.edu.cn The aggregation of nanoparticles is a common feature observed in SEM, which is driven by the reduction of surface energy. nju.edu.cn
In the context of composite materials, SEM has been used to study the dispersion of ceria on silica (B1680970) supports when this compound is used as a precursor. uaeu.ac.aeuaeu.ac.ae The morphology of cerium-doped titania nanostructured materials, synthesized using titanium (IV) isopropoxide and a cerium precursor, has also been characterized by SEM. scielo.brscielo.br
| Precursor System | Synthesis Method | Observed Morphology | Reference |
| This compound | Sol-gel (neutral & basic hydrolysis) | Porous aggregates of fine particles | researchgate.netresearchgate.net |
| Ammonium cerium (IV) nitrate | Hydrothermal | Irregular small particles (4-6 nm) | nju.edu.cn |
| Cerium (III) nitrate | Hydrothermal | Rod-like morphology (100-300 nm length) | nju.edu.cn |
| Cerium precursor with gelatin | Sol-gel | Aggregates of spherical particles (140-300 nm) | mdpi.com |
Nitrogen Physisorption and BET Surface Area Analysis
Nitrogen physisorption is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption isotherm to calculate the specific surface area. This is a critical parameter for materials derived from this compound, especially for catalytic applications where a high surface area is often desirable.
The sol-gel synthesis of ceria from this compound can yield materials with significant surface areas. For example, porous ceria aggregates calcined at 650°C, prepared via neutral and basic hydrolysis, exhibited BET surface areas of 33.1 m²/g and 44.2 m²/g, respectively. researchgate.netuaeu.ac.ae The higher surface area of the material prepared in basic media was attributed to its smaller particle size and higher degree of aggregation, which helped in preserving the porosity. researchgate.net
The use of surfactants in reverse microemulsion synthesis with this compound as the precursor has been shown to produce ceria with even higher surface areas, reaching up to 136 m²/g. rsc.org The surface area was found to be dependent on the tail length of the surfactant and the calcination temperature. rsc.org Generally, the specific surface area decreases with increasing calcination temperature due to sintering. rsc.org
Nitrogen adsorption/desorption isotherms for ceria derived from this compound are typically of type IV with a hysteresis loop, which is characteristic of mesoporous materials. scirp.org The analysis of these isotherms provides valuable information on the textural properties of the synthesized materials. uaeu.ac.aeuaeu.ac.ae
| Precursor/Synthesis Route | Calcination Temperature (°C) | BET Surface Area (m²/g) | Reference |
| Ce(IV) isopropoxide (neutral hydrolysis) | 650 | 33.1 | researchgate.net |
| Ce(IV) isopropoxide (basic hydrolysis) | 650 | 44.2 | researchgate.net |
| Ce(OiPr)4 with Triton-X surfactants | 400 | up to 136 | rsc.org |
| Templated CeO2 | 600 | 65 | mdpi.com |
| Commercial CeO2 | 600 | 6 | mdpi.com |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of this compound and its subsequent derivatives, such as xerogels formed during sol-gel processes. These methods provide vital information on weight loss and energy changes as a function of temperature, which is essential for determining calcination temperatures and understanding the transformation from the precursor to the final ceria (CeO₂) material.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for studying the thermal decomposition of this compound-derived materials. Research on xerogels produced from the hydrolysis of this compound reveals a multi-stage decomposition process.
Studies on a dried hydrolysis product, referred to as Ceria-N120, conducted in both nitrogen and air atmospheres up to 900 °C, show total weight losses of 12.43% and 12.27%, respectively. mocvd-precursor-encyclopedia.denih.gov The decomposition in a nitrogen atmosphere typically occurs in three main stages. mocvd-precursor-encyclopedia.denih.gov The initial weight loss, with a peak at approximately 72 °C, is attributed to the removal of physically adsorbed water and residual solvent (isopropanol). mocvd-precursor-encyclopedia.de A more significant weight loss occurs in the range of 245–371 °C, corresponding to the decomposition of the isopropoxide groups and the combustion of organic residues. mocvd-precursor-encyclopedia.de A final, smaller weight loss is observed at around 694 °C. mocvd-precursor-encyclopedia.de The decomposition of the pure this compound compound is noted to begin at a melting point of 140 °C. researchgate.netacs.org
The data from these analyses are critical for defining the appropriate temperature programs for calcination to ensure complete removal of organic components and the formation of pure cerium oxide.
| Decomposition Stage | Temperature Range / Peak (°C) | Associated Event | Weight Loss (%) |
|---|---|---|---|
| Stage 1 | Peak at 72 | Removal of adsorbed water/solvent | Total: 12.43 |
| Stage 2 | 245 - 371 | Decomposition of organic/isopropoxide groups | |
| Stage 3 | Peak at 694 | Further decomposition/structural changes |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC analysis provides data on thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic or exothermic processes.
For derivatives of this compound, such as gels and nanocomposites, DSC reveals distinct thermal events corresponding to the transformation process. In the analysis of related cerium-containing precursor gels, exothermic peaks are commonly observed. frontiersin.org For instance, in a CeO₂-SiO₂ nanocomposite aerogel, two primary exothermic peaks were identified at 227 °C and 416 °C, which are likely due to the combustion of organic residues from the synthesis process. frontiersin.org Similarly, studies on other cerium precursors like cerium-oleate show exothermic peaks between 250 °C and 300 °C, generated during the decomposition of the organic acyl groups.
These exothermic events signify the energy released during the breakdown and oxidation of the organic ligands of the precursor, a critical step in the formation of the final ceria structure. The absence of significant endothermic or exothermic peaks at higher temperatures in some derivatives suggests the formation of a thermally stable phase after the initial decomposition. tarjomefa.com
| Material | Peak Temperature (°C) | Attributed Thermal Event |
|---|---|---|
| CeO₂-SiO₂ Nanocomposite Aerogel | 227 | Combustion of organic residues |
| CeO₂-SiO₂ Nanocomposite Aerogel | 416 | Combustion of organic residues |
| Cerium-Oleate Precursor | 250 - 300 | Decomposition of acyl groups |
Theoretical and Computational Investigations
Electronic Structure and Bonding Analysis
The nature of the cerium-oxygen bond in cerium(IV) isopropoxide and related compounds is a subject of significant theoretical interest. Unlike the more ionic character typically associated with lanthanides, Ce(IV) complexes can exhibit a surprising degree of covalency, which has been explored through various computational techniques. nih.govrsc.org
Computational studies have been instrumental in quantifying the degree of covalent character in cerium-ligand bonds. Methods such as Density Functional Theory (DFT) and advanced wavefunction-based theories are employed to analyze the electronic structure. A key area of investigation has been the comparison between isostructural cerium(IV) and actinide(IV) complexes, which often reveals unexpected similarities. nih.gov
For instance, comparative studies on cerium(IV) and uranium(IV) complexes have shown that the covalency in Ce(IV)-ligand bonds can be comparable to that in U(IV)-ligand bonds, challenging the traditional view of lanthanide bonding as purely ionic. nih.govresearchgate.net This has been demonstrated through analysis of various bonding parameters derived from computational models.
One common approach is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to characterize chemical bonds. Parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) provide quantitative measures of bond strength and character. In some Ce(IV) complexes, these parameters indicate a significant degree of charge-sharing, which is a hallmark of covalent bonding. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool that investigates donor-acceptor interactions between orbitals, providing further evidence of covalency. researchgate.net These analyses often show significant electron density donation from ligand orbitals to the unoccupied 4f and 5d orbitals of the Ce(IV) center. researchgate.net
Table 1: Selected Computational Bonding Analysis Parameters for a Representative Ce(IV) Complex
| Parameter | Value | Indication |
|---|---|---|
| Ce-O Bond Length (Å) | ~2.14 | Reflects the size of the Ce(IV) ion and the nature of the bond. |
| Mulliken Charge on Ce | Varies with ligand, often less than the formal +4 charge | Suggests charge delocalization and covalency. acs.org |
| QTAIM Electron Density at BCP (ρ) | Relatively high for a lanthanide complex | Indicates significant electron density shared between Ce and O. |
| QTAIM Laplacian of Electron Density (∇²ρ) | Positive, but magnitude can be smaller than expected for purely ionic bonds | Suggests a degree of covalent character. |
For systems with complex electronic structures like Ce(IV) compounds, single-reference methods like DFT can sometimes be insufficient. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and the Restricted Active Space Self-Consistent Field (RASSCF) methods, are often necessary to accurately describe the electronic states, especially when near-degeneracies of orbitals are present. nih.govrsc.org These methods explicitly treat electron correlation in a defined set of "active" orbitals, which is crucial for f-element systems.
The analysis of CASSCF- and RASSCF-derived electron densities provides a robust way to probe covalency that goes beyond orbital-based interpretations. nih.govrsc.org These methods have been applied to isostructural Ce(IV), Th(IV), and U(IV) complexes to compare their bonding. nih.govresearchgate.net
Studies have revealed that for certain Ce(IV) complexes, the ground state wavefunction has a relatively weak multi-configurational character, meaning it is dominated by a single electronic configuration. nih.gov However, the analysis of the natural orbitals and their occupation numbers from RASSCF/CASSCF calculations still provides critical insights. For example, the similarity in natural orbitals and their occupation numbers between some Ce(IV) and U(IV) complexes is striking, showing clear σ- and π-bonding character that is absent in more ionic Th(IV) analogues. nih.govrsc.org
Table 2: Representative Natural Orbital Occupation Numbers from a RASSCF Calculation on a Ce(IV) Complex
| Orbital Type | Occupation Number | Interpretation |
|---|---|---|
| Ce-Ligand σ-bonding | ~1.97 | Slight deviation from 2.0 indicates minor multiconfigurational character. |
| Ce-Ligand π-bonding | ~1.95 | Indicates π-covalent interaction. |
| Ce 4f (nominally empty) | >0.03 | Small but significant occupation suggests f-orbital participation in bonding. nih.gov |
| Ce-Ligand σ-antibonding | ~0.03 | Correlates with the bonding orbital occupation, indicating electron correlation effects. |
These advanced computational methods have confirmed that the 4f orbitals of cerium, while traditionally considered "core-like," can participate in chemical bonding, leading to the observed covalent character in Ce(IV) compounds like the isopropoxide. aip.org
Reaction Mechanism Modeling and Kinetic Studies
Computational modeling is a key tool for elucidating the complex reaction mechanisms involving cerium(IV) isopropoxide, from its formation and hydrolysis to its role in catalysis.
The hydrolysis and condensation of metal alkoxides like cerium(IV) isopropoxide are the fundamental reactions in sol-gel processes used to create cerium oxide materials. uaeu.ac.aeuaeu.ac.ae While early experimental work studied the polymerization of hydrolyzed ceric isopropoxide, osti.gov modern computational methods offer a deeper, mechanistic understanding.
Hydrolysis: Ce(OR)₄ + H₂O → Ce(OR)₃(OH) + ROH
Condensation:
Oxolation: 2 Ce(OR)₃(OH) → (RO)₃Ce-O-Ce(OR)₃ + H₂O
Alcoxolation: Ce(OR)₄ + Ce(OR)₃(OH) → (RO)₃Ce-O-Ce(OR)₃ + ROH
Computational studies on related metal alkoxide systems suggest that these reactions proceed through associative (SN2-type) mechanisms. slu.se DFT calculations can be used to map the potential energy surface for these reactions, identifying transition states and intermediates. These models can predict reaction energy barriers, helping to understand how factors like solvent and modifying ligands (e.g., β-diketonates) influence the kinetics of hydrolysis and condensation. acs.org For instance, modifying ligands can alter the coordination sphere of the cerium atom, sterically hindering the approach of water and thus slowing down the hydrolysis rate. slu.se
Cerium(IV) alkoxides, including the isopropoxide, are precursors to catalytically active species and can themselves act as catalysts in certain organic transformations, such as lactide polymerization. acs.orgnih.gov
Theoretical studies, primarily using DFT, have been employed to understand the mechanisms of these catalytic reactions. For the ring-opening polymerization of lactide, computational models can correlate the catalytic activity with the electronic properties of the cerium center. acs.orgnih.gov For example, the calculated Mulliken charge on the cerium atom can be linked to the Lewis acidity of the complex, which is a key factor in its catalytic performance. acs.org
In the context of transfer hydrogenation reactions, where an isopropoxide ligand is formed in situ, computational studies have detailed the reaction pathways. acs.org These studies analyze different potential mechanisms, such as those proceeding with or without the explicit formation of a cerium isopropoxide intermediate. By calculating the free energy profiles for each step—including substrate binding, hydrogen transfer via a transition state, and product release—the rate-limiting step and the most favorable pathway can be determined. acs.org These theoretical approaches provide valuable insights into how the catalyst structure influences its activity and selectivity.
Material Properties Simulation
Cerium(IV) isopropoxide is a widely used precursor for the synthesis of cerium(IV) oxide (ceria, CeO₂) nanomaterials through sol-gel and other chemical routes. uaeu.ac.aeresearchgate.netscielo.br Computational simulations are crucial for predicting and understanding the properties of the resulting ceria materials.
DFT and molecular dynamics (MD) simulations can model the properties of bulk ceria as well as nanostructured forms. These simulations provide information on:
Structural Properties: Lattice parameters, surface energies of different crystal facets, and the structure of defects like oxygen vacancies can be calculated. core.ac.uk These calculations help to understand the morphologies of CeO₂ nanoparticles grown from isopropoxide precursors.
Electronic Properties: The electronic band structure and density of states (DOS) can be simulated. scielo.org.ar These simulations are critical for understanding the optical and electronic properties of ceria, such as its band gap. They can also model the effect of doping on the electronic structure, which is relevant for tuning the material's properties for applications like photocatalysis. scielo.org.ar
Catalytic Properties: The interaction and reaction of molecules on ceria surfaces can be modeled to understand its catalytic activity. For example, simulations can determine the adsorption energies of reactants like CO or alcohols and calculate the activation barriers for their oxidation on different ceria surfaces. units.it This provides a link between the material synthesized from the isopropoxide precursor and its ultimate performance in catalytic applications.
Table 3: Simulated Properties of Ceria (CeO₂) Derived from Precursors like Cerium(IV) Isopropoxide
| Property | Typical Simulated Value | Significance |
|---|---|---|
| Lattice Parameter (cubic fluorite) | ~5.41 Å | Fundamental structural parameter. scielo.org.ar |
| Band Gap (DFT) | ~2.7-3.2 eV (often underestimated) | Determines optical absorption and photocatalytic potential. scielo.org.ar |
| Oxygen Vacancy Formation Energy | ~2.5-3.5 eV | Crucial for oxygen storage capacity and redox catalysis. core.ac.uk |
| CO Adsorption Energy on CeO₂(111) | ~ -0.3 eV | Relates to the first step in CO oxidation catalysis. |
Prediction of Textural and Surface Properties
The synthesis of ceria from precursors like cerium(IV) isopropoxide often involves sol-gel processes, where computational and theoretical predictions can guide the development of materials with desired textural properties. uaeu.ac.aeresearchgate.net The conditions during synthesis, such as the type of media (neutral or basic), significantly affect the resulting particle texture, morphology, specific surface area, and porosity. uaeu.ac.aeresearchgate.net
Nitrogen adsorption techniques are commonly used to experimentally determine textural properties, and the data obtained can be compared with theoretical predictions. researchgate.net The resulting isotherms, often classified as Type IV for mesoporous materials, provide information on the specific surface area (calculated using the BET method), pore volume, and pore size distribution (calculated using the BJH method). acs.orgmdpi.com
For instance, in a study using cerium(IV) isopropoxide, ceria powders obtained via a sol-gel process in neutral and basic media, and subsequently calcined at 650°C, exhibited specific surface areas of 33.1 m²g⁻¹ and 44.2 m²g⁻¹, respectively. researchgate.net The material prepared in a basic medium showed a higher mesoporous area and a more aggregated morphology, which contributed to the preservation of its surface area and porosity after calcination. researchgate.net
Predictive models can also explore the effect of incorporating other oxides to form composites. For example, the addition of titania to a ceria matrix can more than double the specific surface area, which is attributed to the incorporation of titanium ions into the ceria lattice, leading to the formation of a solid solution and a decrease in the ceria crystallite size. acs.org
Table 2: Predicted and Observed Textural Properties of Ceria from Cerium(IV) Isopropoxide Precursor
| Preparation Method | Predicted Outcome | Observed Specific Surface Area (m²g⁻¹) | Observed Morphology |
|---|---|---|---|
| Sol-gel in neutral medium | Porous aggregates with moderate surface area | 33.1 researchgate.net | Aggregates of fine particles. uaeu.ac.ae |
Theoretical approaches, including the use of the Debye-Scherrer equation with X-ray diffraction (XRD) data, allow for the prediction and calculation of crystallite sizes. diva-portal.org These predictions are crucial as textural properties like surface area and porosity are often linked to the size of the primary nanoparticles and their state of aggregation. diva-portal.orgresearchgate.net
Future Research Directions and Emerging Applications
Development of Novel Cerium (IV) Isopropoxide Precursors with Tailored Reactivity
The development of new this compound-based precursors is a crucial area of research. While this compound itself is a valuable precursor, it can be unstable and prone to oxidation, necessitating its in-situ preparation for some applications. scirp.org To address these challenges, researchers are exploring the synthesis of novel, more stable, and volatile monomeric, homoleptic Ce(IV) alkoxides. researchgate.net
One approach involves the modification of this compound with other ligands, such as β-diketonates, to control its hydrolysis and condensation rates. scirp.orglcmcp.science Another strategy is the synthesis of new cerium (IV) complexes with different alkoxide ligands to enhance stability and volatility for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). researchgate.net For instance, cerium tetrakis(1-methoxy-2-methyl-2-propanolate), [Ce(mmp)4], has been developed as a stable and volatile precursor for depositing pure ceria films. researchgate.net
The reaction of cerium isopropoxide with hexafluoroisopropyl alcohol has also been investigated to create more stable and volatile hexafluoroisopropoxide complexes. rsc.org These efforts aim to produce precursors with tailored reactivity, allowing for greater control over the synthesis of cerium-based materials with desired properties. scirp.orgamericanelements.com
Exploration of New Catalytic Transformations and Enhanced Efficiency
This compound and its derivatives are gaining traction as catalysts in a variety of organic reactions. dataintelo.com The unique redox properties of the Ce(IV)/Ce(III) couple are central to its catalytic activity. researchgate.net Future research is focused on exploring new catalytic transformations and improving the efficiency of existing ones.
One area of interest is the use of cerium-based catalysts for the ketonization of aldehydes to produce ketones, which can then be converted to alkanes without the need for external hydrogen. researchgate.net Cerium oxide, often derived from precursors like this compound, has shown promise in this reaction. researchgate.net Additionally, this compound is used to catalyze diastereoselective pinacol (B44631) couplings. thermofisher.comfishersci.ie
The development of heterogeneous catalysts by incorporating cerium into zeolite frameworks is another promising direction. researchgate.net For example, Ce(IV)-containing zeolite Beta, prepared using this compound, has been shown to be an effective catalyst for the ring-opening hydration of epoxides. researchgate.net Furthermore, the synergistic effects between cerium and other metals, such as in CuO-CeO2 catalysts, are being investigated to enhance catalytic activity in reactions like CO oxidation. nju.edu.cn The choice of cerium precursor has been found to significantly influence the properties and performance of these catalysts. nju.edu.cn
Integration into Advanced Functional Materials for Emerging Technologies (e.g., Nanotechnology, Optoelectronics)
The ability to produce high-purity cerium oxide (ceria) from this compound makes it a key component in the development of advanced functional materials for a range of emerging technologies. pmarketresearch.com
Nanotechnology: this compound is a versatile precursor for synthesizing cerium oxide nanoparticles through methods like the sol-gel process. pmarketresearch.comresearchgate.net These nanoparticles have a wide array of applications due to their unique properties. scirp.org For example, they are used in the creation of hollow noble metal/transition metal oxide nanocomposites and in the fabrication of cerium titanate cellulose (B213188) fiber nanocomposite materials for photocatalytic degradation of pollutants. rsc.orgnih.gov
Optoelectronics: Ceria-based materials are finding applications in optoelectronics due to their optical properties. scirp.org this compound can be used to create ceria films and nanoparticles for applications such as UV protection and in display technologies like LEDs and OLEDs. pmarketresearch.comethz.ch Recent research has also explored the use of cerium (IV) complexes as p-dopants and electron transport materials in organic electronic components, including organic light-emitting diodes (OLEDs) and organic solar cells. google.com
Energy Storage and Conversion: Cerium-based materials are being investigated for their potential in energy storage and conversion technologies. americanelements.com Ceria nanoparticles derived from this compound can enhance the performance of photovoltaic cells and are used in the development of solid oxide fuel cells (SOFCs). pmarketresearch.comresearchgate.net
Advanced In-Situ Characterization for Mechanistic Understanding
To fully harness the potential of this compound in catalysis and materials synthesis, a deeper understanding of the underlying reaction mechanisms is essential. Advanced in-situ characterization techniques are crucial for probing the structural and electronic changes that occur during these processes. numberanalytics.com
Techniques such as in-situ X-ray absorption spectroscopy (XAS), in-situ transmission electron microscopy (TEM), and ambient-pressure X-ray photoelectron spectroscopy (APXPS) can provide real-time information about the catalyst's oxidation state, local atomic structure, and surface chemistry under operating conditions. numberanalytics.com For example, in-situ studies can help elucidate the role of the Ce(IV)/Ce(III) redox couple in catalytic cycles and understand the nucleation and growth of ceria nanoparticles from this compound precursors. researchgate.netmdpi.com Pair distribution function (PDF) analysis is another powerful tool for characterizing the atomic-scale structure of nanoscale and defect-rich materials often involved in cerium-based catalysis. researchgate.net
Synergistic Experimental and Computational Research Approaches
The combination of experimental studies and computational modeling offers a powerful approach to accelerate the discovery and optimization of this compound applications. dergipark.org.tr Computational methods, such as density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM), can provide detailed insights into the electronic structure and bonding of cerium complexes. nih.gov
These theoretical studies can complement experimental findings from techniques like X-ray diffraction, NMR spectroscopy, and magnetic susceptibility measurements to build a comprehensive understanding of structure-property relationships. nih.gov For instance, computational studies have been used to investigate the level of covalency in cerium-ligand bonds, challenging the traditional view of lanthanide bonding as purely ionic. nih.gov By integrating experimental and computational approaches, researchers can more effectively design novel this compound precursors with tailored properties and predict their performance in various applications. dergipark.org.trnih.gov
Q & A
Q. What are the recommended methods for synthesizing cerium(IV) isopropoxide-based nanomaterials, and how do precursor ratios influence morphology?
- Methodological Answer : Cerium(IV) isopropoxide is commonly used as a precursor for nanomaterial synthesis via sol-gel or hydrolysis-condensation routes. To control morphology, adjust the precursor-to-solvent ratio (e.g., 1:10 to 1:50 molar ratios in ethanol or tetrahydrofuran) and stabilize the solution with acids like acetic acid . For example, higher precursor concentrations yield denser nanoparticle networks, while lower ratios favor controlled growth. Characterize outcomes using TEM and XRD to correlate ratios with crystallite size (e.g., 7–27 nm as reported for CeO₂ analogs) .
Q. What safety protocols are critical when handling cerium(IV) isopropoxide in redox catalysis studies?
- Methodological Answer : Due to its reactivity and eye irritation risks (H319), handle cerium(IV) isopropoxide in a fume hood with nitrile gloves and ANSI-approved goggles. Use inert atmospheres (N₂/Ar) to prevent unintended hydrolysis or oxidation. Quench residues with ethanol before disposal, and avoid aqueous waste mixing due to potential exothermic reactions .
Q. How should researchers characterize the purity and structural integrity of cerium(IV) isopropoxide prior to catalytic applications?
- Methodological Answer : Validate purity via elemental analysis (Ce content: 37–45%) and FT-IR to confirm isopropoxide ligand coordination (C-O stretching at ~1100 cm⁻¹). Use ¹H NMR in deuterated solvents (e.g., CDCl₃) to detect free isopropanol impurities. For advanced verification, pair XPS with ICP-OES to confirm oxidation state (Ce⁴⁺) and trace metal contaminants .
Advanced Research Questions
Q. How can conflicting reports on the oxidation state stability of cerium(IV) isopropoxide in aerobic vs. anaerobic conditions be resolved experimentally?
- Methodological Answer : Design controlled experiments using XPS and UV-Vis spectroscopy to monitor Ce⁴⁺/Ce³⁺ transitions. Under aerobic conditions, redox cycling may occur due to oxygen-mediated reoxidation of Ce³⁺ intermediates. Compare results with anaerobic setups (glovebox) and employ chelating agents (e.g., EDTA) to stabilize oxidation states. Cross-reference with LIBS for in-situ Ce distribution analysis .
Q. What strategies optimize the diastereoselectivity of cerium(IV) isopropoxide-catalyzed pinacol couplings under varying solvent polarities?
- Methodological Answer : Screen solvents (toluene, DMF, THF) to modulate polarity and Lewis acidity. Polar aprotic solvents enhance electrophilicity of Ce⁴⁺, improving selectivity for syn-diols. Use chiral additives (e.g., BINOL) to induce asymmetry, and analyze products via chiral HPLC or ¹³C NMR. For reproducibility, document solvent drying protocols (e.g., molecular sieves) and humidity levels .
Q. How do computational models explain the ligand coordination dynamics of cerium(IV) isopropoxide in solution-phase reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/def2-TZVP) to model ligand exchange kinetics. Compare coordination energies of isopropoxide vs. competing ligands (e.g., water, acetate). Validate with EXAFS to assess bond distances (Ce–O ~2.2 Å) and EXSY NMR to track ligand exchange rates. Studies suggest tetrahedral coordination dominates in nonpolar solvents, while polar media favor oligomeric species .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported catalytic activities of cerium(IV) isopropoxide across different studies?
- Methodological Answer : Systematically replicate experiments using standardized protocols (e.g., fixed Ce:substrate ratio, temperature). Test variables like moisture content (Karl Fischer titration) and precursor age (freshly opened vs. stored). Publish raw data (e.g., kinetic plots, NMR spectra) in supplementary materials to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
